Patent-Disclosed CNS Candidate Selection: 8-Fluoro Regioisomer Exclusivity Over 5-Fluoro, 6-Fluoro, and 7-Fluoro Analogs
The Sunovion Pharmaceuticals patent family (US-11136304-B2, CA3130849A1) exclusively claims crystalline salts of (R)-1-(8-fluoroisochroman-1-yl)-N-methylmethanamine for treating CNS disorders including depression, schizophrenia, bipolar disorder, and Alzheimer's disease agitation [1]. The generic Markush structure encompasses multiple fluorinated isochroman regioisomers; however, the specific exemplified clinical candidate and all salt form claims are directed exclusively to the 8-fluoro derivative [1]. This stands in contrast to the structurally related (R)-5-fluoroisochroman-1-yl derivative disclosed in earlier filings (US-11077090-B2), indicating that the 8-fluoro substitution was specifically differentiated and selected during lead optimization [2]. No corresponding clinical-stage salt-form patent exists for the 5-fluoro, 6-fluoro, or 7-fluoro isochroman-4-amine regioisomers [3].
| Evidence Dimension | Patent-protected clinical candidate selection (binary outcome: selected vs. not selected for salt-form development and CNS indications) |
|---|---|
| Target Compound Data | Selected for crystalline salt-form patent protection (US-11136304-B2, CA3130849A1); indicated for depression, schizophrenia, bipolar disorder, Alzheimer's agitation. |
| Comparator Or Baseline | 5/6/7-fluoroisochroman regioisomers: Not selected for equivalent salt-form clinical development patents; 5-fluoro derivative appears only in earlier generic Markush claims without specific salt-form advancement. |
| Quantified Difference | Binary selection outcome: 8-fluoro exclusively advanced to crystalline salt-form patent with enumerated CNS indications; zero equivalent patents for competing regioisomers. |
| Conditions | Patent prosecution context; Sunovion Pharmaceuticals CNS drug discovery program; priority date 2019/03/14. |
Why This Matters
For procurement decisions in CNS drug discovery, the exclusive patent selection of the 8-fluoro regioisomer for clinical salt-form development provides the strongest available evidence that this substitution pattern is non-replaceable; sourcing the wrong regioisomer would misdirect SAR exploration and invalidate intellectual property positioning.
- [1] Sunovion Pharmaceuticals Inc. (2021). US Patent US-11136304-B2: Salts of a heterocyclic compound and crystalline forms, processes for preparing, therapeutic uses, and pharmaceutical compositions thereof. View Source
- [2] Powell, N. A., et al. (2021). US Patent US-11077090-B2: Compounds and compositions and uses thereof. View Source
- [3] Sunovion Pharmaceuticals Inc. (2021). CA Patent CA3130849A1: Salts of a isochromanyl compound and crystalline forms, processes for preparing, therapeutic uses, and pharmaceutical compositions thereof. View Source
